molecular formula C22H21N3O2S B3003375 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide CAS No. 897462-34-9

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

Cat. No. B3003375
CAS RN: 897462-34-9
M. Wt: 391.49
InChI Key: WWVNSDBZZZEMQG-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The compound has been studied for its potential as an antimycobacterial agent .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of imidazo[2,1-b]thiazole with POCl3 in DMF . The imidazo[2,1-b]thiazole-chalcones were prepared by the condensation of aldehydes and different methyl ketones at reflux of ethanol, in the presence of 1mL of 10% potassium hydroxide (KOH) as base .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The linear formula of a similar compound is C26H21BrN2O2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of imidazo[2,1-b]thiazole with POCl3 in DMF, followed by condensation with aldehydes and different methyl ketones .

Scientific Research Applications

The compound “2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide” belongs to a class of compounds known as thiazoles, which are heterocyclic compounds featuring a ring with nitrogen and sulfur atoms. Thiazoles and their derivatives are known for their diverse biological activities and have been studied for various scientific research applications. Below are six unique applications of thiazole derivatives:

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. For instance, certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .

Antimicrobial Activity

Some thiazole derivatives have been developed through microwave-assisted synthesis and have shown antimicrobial activity. These compounds are synthesized using thiadiazoles and bromo ketones and are tested against various microbial strains .

Antioxidant Properties

Thiazole derivatives have also been screened for their in vitro antioxidant properties. Some synthesized compounds exhibit potent antioxidant activity, which is measured by IC50 values indicating the concentration required to inhibit 50% of the free radical activity .

Future Directions

The compound has shown potential as an antimycobacterial agent . Future research could focus on further exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action in more detail.

Mechanism of Action

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-27-18-10-8-16(9-11-18)20-13-25-17(14-28-22(25)24-20)12-21(26)23-19-7-5-4-6-15(19)2/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNSDBZZZEMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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